molecular formula C16H5N7O14S B13999297 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene CAS No. 59776-85-1

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene

Cat. No.: B13999297
CAS No.: 59776-85-1
M. Wt: 551.3 g/mol
InChI Key: DMTYFMCLOWAMIO-UHFFFAOYSA-N
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Description

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with nitro and trinitrophenyl groups

Preparation Methods

The synthesis of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,5-diphenylthiophene followed by further nitration to introduce the nitro groups at the desired positions. The reaction conditions often require the use of strong nitrating agents such as concentrated nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of nitro groups .

Chemical Reactions Analysis

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene involves its interaction with molecular targets through its nitro and trinitrophenyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include the generation of reactive oxygen species and the subsequent oxidative stress on cellular components .

Comparison with Similar Compounds

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene can be compared with other nitro-substituted aromatic compounds such as:

    2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares similar nitro group substitutions but differs in its aromatic core.

    2,4,6-Trinitrophenol (Picric Acid): Another high-energy compound with similar nitro substitutions but different chemical reactivity and applications.

    2,4,6-Trinitroaniline: Used in the synthesis of various derivatives with potential antitumor activities.

These comparisons highlight the unique structural features and reactivity of this compound, making it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

59776-85-1

Molecular Formula

C16H5N7O14S

Molecular Weight

551.3 g/mol

IUPAC Name

3-nitro-2,5-bis(2,4,6-trinitrophenyl)thiophene

InChI

InChI=1S/C16H5N7O14S/c24-17(25)6-1-8(19(28)29)14(9(2-6)20(30)31)13-5-12(23(36)37)16(38-13)15-10(21(32)33)3-7(18(26)27)4-11(15)22(34)35/h1-5H

InChI Key

DMTYFMCLOWAMIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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